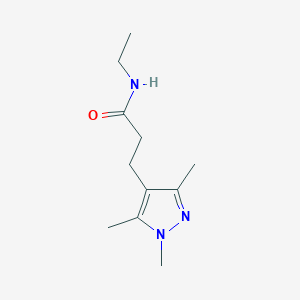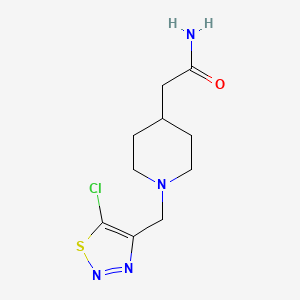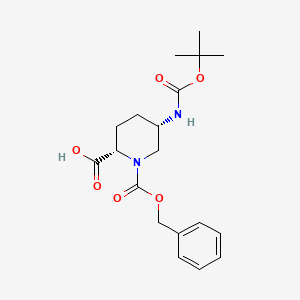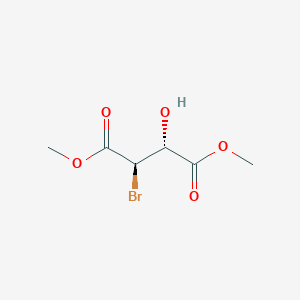
(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate is an organic compound with the molecular formula C6H9BrO5. It is a derivative of succinic acid, featuring a bromine atom and a hydroxyl group attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of dimethyl 3-hydroxysuccinate. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC or Jones reagent in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Formation of dimethyl 2-bromo-3-oxosuccinate.
Reduction: Formation of dimethyl 2-hydroxy-3-hydroxysuccinate or dimethyl succinate.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which (2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl 2-bromo-3-hydroxybutanedioate: Another brominated succinate derivative with slight structural variations.
Eigenschaften
Molekularformel |
C6H9BrO5 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
dimethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H9BrO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,1-2H3/t3-,4+/m1/s1 |
InChI-Schlüssel |
XYDORVLTGSLFMB-DMTCNVIQSA-N |
Isomerische SMILES |
COC(=O)[C@H]([C@H](C(=O)OC)Br)O |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



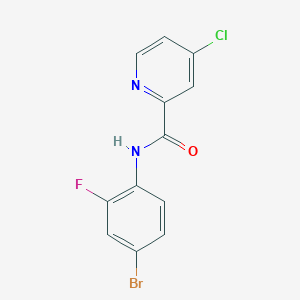

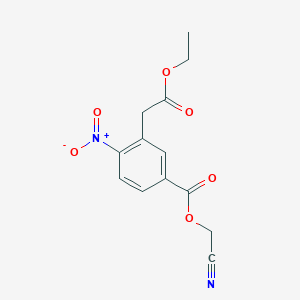
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
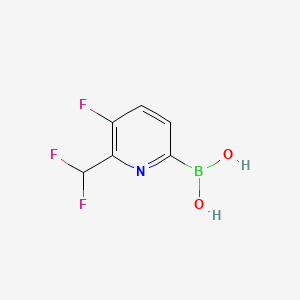
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)

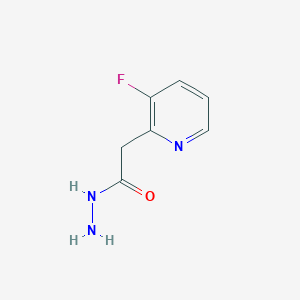
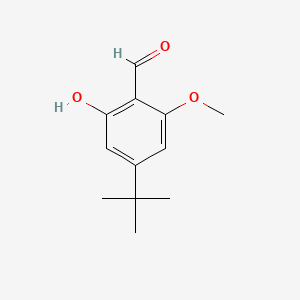
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
